

Technical Guide: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile

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Compound of Interest

3-Chloro-2-fluoro-5(trifluoromethyl)benzonitrile

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CAS Number: 129931-47-1

This technical guide provides a comprehensive overview of **3-Chloro-2-fluoro-5-** (trifluoromethyl)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile containing chlorine, fluorine, and a trifluoromethyl group. These functional groups impart unique chemical properties that make it a valuable building block in organic synthesis. While specific experimental data for this compound is not widely published, the following table summarizes its known properties and includes estimated values based on the closely related compound, 3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 149793-69-1).



Property	Value	Source
CAS Number	129931-47-1	[1]
Molecular Formula	C ₈ H ₂ CIF ₄ N	
Molecular Weight	223.56 g/mol	[1]
Purity	≥97%	[1]
Appearance	Likely a solid or liquid	-
Density	~1.4 g/cm³ (estimated)	[2]
Boiling Point	~180 °C at 760 mmHg (estimated)	[2]
Flash Point	~66 °C (estimated)	[2]
Refractive Index	~1.444 (estimated)	[2]
Vapor Pressure	~0.9 mmHg at 25°C (estimated)	[2]

Spectral Data

Detailed spectral data (NMR, IR, Mass Spectrometry) for **3-Chloro-2-fluoro-5- (trifluoromethyl)benzonitrile** are not readily available in public databases. However, based on its structure, the following spectral characteristics can be anticipated:

- ¹H NMR: The spectrum would likely show signals in the aromatic region, with coupling patterns influenced by the fluorine and chlorine substituents.
- ¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon of the trifluoromethyl group. The carbon attached to the fluorine would show a characteristic large coupling constant (¹J C-F).
- 19F NMR: A singlet corresponding to the CF₃ group and another signal for the aromatic fluorine atom would be expected.



- FT-IR: Characteristic absorption bands would be observed for the C≡N stretch (around 2230 cm⁻¹), C-F bonds, C-Cl bonds, and aromatic C-H and C=C bonds.
- Mass Spectrometry: The molecular ion peak would be observed at m/z 223, with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation would likely involve the loss of HCN, Cl, and CF₃ groups.

Experimental Protocols

While a specific, detailed synthesis protocol for **3-Chloro-2-fluoro-5- (trifluoromethyl)benzonitrile** is not published, a common method for the synthesis of substituted benzonitriles is the Sandmeyer reaction, starting from a corresponding aniline. An alternative approach is the cyanation of an aryl halide.

General Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure based on the well-established Sandmeyer reaction for the synthesis of aryl nitriles.

Step 1: Diazotization of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

- Dissolve 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline in a suitable acidic solution (e.g., a mixture of hydrochloric acid and water) and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation
 of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

- In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous sodium or potassium cyanide).
- Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution.
 Vigorous nitrogen evolution will be observed.



- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile.
- Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzonitrile, such as **3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile**, via the Sandmeyer reaction.



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Generalized Sandmeyer Reaction Workflow

Applications in Drug Development and Research

3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a valuable building block in medicinal chemistry and agrochemical research. The presence of multiple halogen substituents and a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability.



This compound serves as a key intermediate for the synthesis of more complex molecules with potential biological activity. Its utility lies in the ability to introduce a substituted phenyl ring into a larger molecular scaffold, which is a common feature in many drug candidates.

Safety and Handling

Detailed toxicological data for **3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile** is not available. However, based on data for similar halogenated and trifluoromethyl-containing aromatic compounds, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

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